2′-Chloro Modification Reduces Reverse Transcriptase Incorporation Efficiency of dTTP by ~30-Fold Relative to Unmodified Adenine
The 2′-chloro substitution in the adenine base significantly impairs complementary dTTP incorporation during DNA synthesis. In kinetic studies using AMV reverse transcriptase and 25-mer templates containing 2-chloroadenine (2ClA, derived from 2-chloro-2′-deoxyadenosine), the incorporation efficiency (Vmax/Km) of dTTP opposite 2ClA was approximately 30-fold lower than opposite unmodified adenine (A) [1]. Extension of the resulting 2ClA·T base pair was 3-fold less efficient than extension of a natural A·T pair, and the difference in binding free energy (ΔΔG) between 2ClA·T and A·T pairs was 2 kcal/mol in the polymerase active site environment [1].
| Evidence Dimension | Polymerase incorporation efficiency of dTTP |
|---|---|
| Target Compound Data | Vmax/Km for dTTP opposite 2ClA: ~30-fold reduced |
| Comparator Or Baseline | Unmodified adenine (A): baseline Vmax/Km |
| Quantified Difference | ~30-fold lower incorporation efficiency; 3-fold lower extension efficiency; ΔΔG = 2 kcal/mol |
| Conditions | AMV reverse transcriptase; 25-mer template with 2ClA at position 21 from 3′-end; in vitro kinetic assay |
Why This Matters
This quantitative reduction in polymerase processivity directly informs experimental design for studies of replication fidelity, DNA damage response, or antimetabolite mechanism-of-action investigations where slowed DNA synthesis is a desired endpoint.
- [1] Bukowska-Maciejewska AM, et al. Template-directed base pairing of 2-chloro-2′-deoxyadenosine catalyzed by AMV reverse transcriptase. Acta Biochim Pol. 1998;45(4):925-934. PMID: 9821887. View Source
